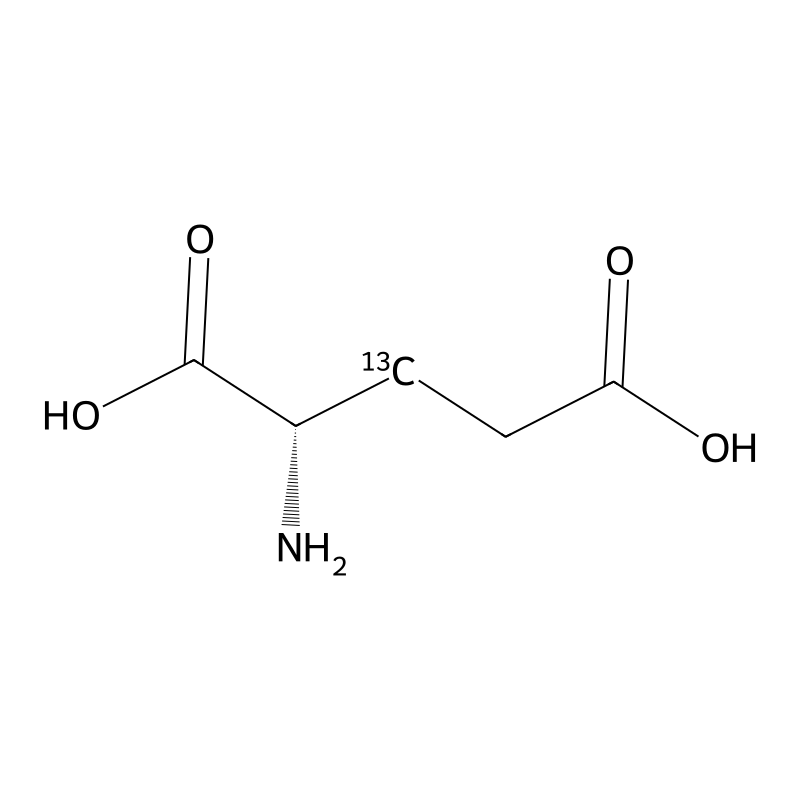(2S)-2-amino(313C)pentanedioic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Here are some specific research applications of L-Glutamic acid-3-13C:
Metabolic studies:
- Glutamate metabolism: Researchers can use L-Glutamic acid-3-13C to investigate the pathways involved in the synthesis, degradation, and interconversion of L-glutamic acid in cells and tissues. This information is crucial for understanding various physiological processes, including neurotransmission, energy metabolism, and cell proliferation .
- Glutamine synthesis: L-Glutamic acid serves as a precursor for the synthesis of another important amino acid, glutamine. By using L-Glutamic acid-3-13C, researchers can track the conversion of L-glutamic acid to glutamine and gain insights into the regulation of this process in different organs and under various conditions .
Drug discovery and development:
- Mechanism of action studies: L-Glutamic acid-3-13C can be used to study the mechanism of action of drugs that target L-glutamate receptors or enzymes involved in L-glutamate metabolism. By tracing the labeled carbon atom, researchers can determine how the drug affects the flow of L-glutamic acid through different metabolic pathways .
- Safety and efficacy studies: L-Glutamic acid-3-13C can be used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of new drugs. This information is essential for assessing the safety and efficacy of potential drug candidates .
Cellular and molecular biology:
- Protein synthesis: L-Glutamic acid is one of the 20 building blocks of proteins. L-Glutamic acid-3-13C can be used to study the incorporation of this amino acid into newly synthesized proteins and investigate the dynamics of protein synthesis in living cells .
- Cellular signaling: L-Glutamic acid plays a crucial role in various cellular signaling pathways. L-Glutamic acid-3-13C can be used to track the involvement of L-glutamic acid in these pathways, providing valuable information about cell communication and regulation .
(2S)-2-amino(313C)pentanedioic acid, also known as N-(4-aminobenzoyl)-L-glutamic acid, is a derivative of glutamic acid, an important amino acid in biochemistry. The compound features a pentanedioic acid structure with an amino group at the second carbon and a carboxyl group at both ends, making it a dicarboxylic amino acid. Its molecular formula is C12H14N2O5, and it has a molecular weight of 266.25 g/mol. The compound's structure can be represented by the SMILES notation: Nc1ccc(cc1)C(=O)N[C@@H](CCC(=O)O)C(=O)O and its InChI is InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 .
- Peptide Bond Formation: This compound can react with other amino acids to form peptide bonds through a condensation reaction where water is released .
- Acid-Base Reactions: The carboxyl groups can donate protons (acting as acids), while the amino group can accept protons (acting as a base), allowing it to function as a zwitterion at physiological pH .
- Decarboxylation: Under certain conditions, the carboxyl groups may lose carbon dioxide (CO₂), leading to the formation of amines or other derivatives .
(2S)-2-amino(313C)pentanedioic acid exhibits significant biological activity:
- Neurotransmitter Precursor: It serves as a precursor for neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission in the central nervous system .
- Role in Metabolism: This compound is involved in metabolic pathways that regulate nitrogen metabolism and energy production in cells .
Several synthesis methods for (2S)-2-amino(313C)pentanedioic acid have been reported:
- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the reaction between simpler substrates to form this compound under mild conditions .
- Chemical Synthesis: Traditional organic synthesis methods may involve the coupling of glutamic acid with 4-aminobenzoic acid through amide bond formation .
The applications of (2S)-2-amino(313C)pentanedioic acid are diverse:
- Pharmaceuticals: It is utilized in the development of drugs targeting neurological disorders due to its role as a neurotransmitter precursor .
- Biochemical Research: This compound serves as a valuable tool in studying amino acid metabolism and protein synthesis mechanisms .
Several compounds share structural similarities with (2S)-2-amino(313C)pentanedioic acid. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| L-glutamic Acid | Contains similar pentanedioic structure | Primary role as an excitatory neurotransmitter |
| N-(4-Aminobenzoyl)-L-glutamic Acid | Similar backbone with additional benzoyl group | Enhanced solubility and biological activity |
| L-aspartic Acid | Similar dicarboxylic structure | Plays a role in protein synthesis and metabolism |
| 4-Aminobenzoic Acid | Contains an amino group on benzene | Used as a local anesthetic and in dye production |
The uniqueness of (2S)-2-amino(313C)pentanedioic acid lies in its specific configuration and biological roles that differentiate it from these similar compounds. Its involvement in neurotransmitter synthesis sets it apart from other amino acids that do not share this function.








